Cas no 3279-13-8 (2-AMINO-4-CYCLOHEXYL-PHENOL)
2-AMINO-4-CYCLOHEXYL-PHENOL Chemical and Physical Properties
Names and Identifiers
-
- 2-AMINO-4-CYCLOHEXYL-PHENOL
- 2-amino-4-cyclohexylphenol
- 4-cyclohexyl-2-aminophenol
- SCHEMBL2687693
- DTXSID30394944
- KSC-11-219-5
- KUC106732N
- MFCD01104661
- 3279-13-8
- AKOS006241806
- SB36619
- DB-260705
- LGIWCQVLZIYRAR-UHFFFAOYSA-N
- CS-0341675
-
- MDL: MFCD01104661
- Inchi: 1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2
- InChI Key: LGIWCQVLZIYRAR-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1N)C1CCCCC1
Computed Properties
- Exact Mass: 191.13111
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
2-AMINO-4-CYCLOHEXYL-PHENOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169592-10mg |
2-AMINO-4-CYCLOHEXYLPHENOL |
3279-13-8 | 10mg |
¥951.00 | 2021-05-21 | ||
| Alichem | A019146114-1g |
2-Amino-4-cyclohexylphenol |
3279-13-8 | 95% | 1g |
$485.10 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0642-1g |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0642-5g |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 97% | 5g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0642-500mg |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0642-250mg |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 97% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0642-100mg |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 97% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0642-50mg |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 97% | 50mg |
1110.94CNY | 2021-05-08 | |
| TRC | A605628-10mg |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A605628-50mg |
2-Amino-4-cyclohexyl-phenol |
3279-13-8 | 50mg |
$ 160.00 | 2022-06-08 |
2-AMINO-4-CYCLOHEXYL-PHENOL Suppliers
2-AMINO-4-CYCLOHEXYL-PHENOL Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-AMINO-4-CYCLOHEXYL-PHENOL
2-Amino-4-Cyclohexyl-Phenol (CAS No: 3279-13-8) - A Comprehensive Overview
Introduction to 2-Amino-4-Cyclohexyl-Phenol
2-Amino-4-Cyclohexyl-Phenol, a compound with the CAS registry number 3279-13-8, is a versatile organic molecule that has garnered significant attention in various fields of chemistry and materials science. This compound, also referred to as 4-cyclohexylphenol with an amino group at position 2, is characterized by its unique structure, which combines a phenolic ring with an amino group and a cyclohexyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Chemical Structure and Properties
The molecular structure of 2-Amino-4-Cyclohexyl-Phenol consists of a benzene ring substituted with an amino group (-NH₂) at the second position and a cyclohexyl group (-C₆H₁₁) at the fourth position. This arrangement creates a molecule with moderate polarity, due to the electron-donating amino group and the bulky, hydrophobic cyclohexyl substituent. The phenolic hydroxyl group (-OH) at position 1 further contributes to the compound's reactivity, enabling it to participate in various chemical reactions such as nucleophilic substitution, condensation, and oxidation.
Recent studies have explored the stereochemical properties of this compound, revealing its potential for enantioselective synthesis in asymmetric catalysis. The cyclohexyl group's spatial arrangement plays a crucial role in determining the molecule's chirality, which is essential for applications in pharmaceuticals and agrochemicals.
Synthesis and Production Methods
The synthesis of 2-Amino-4-Cyclohexyl-Phenol typically involves multi-step processes that combine aromatic substitution reactions with cycloaddition techniques. A common approach involves the nucleophilic substitution of a suitable benzene derivative with an amino group followed by alkylation to introduce the cyclohexyl substituent. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs while maintaining high yields.
One notable development is the use of transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions. These methods not only enhance reaction efficiency but also allow for greater control over the stereochemistry of the product, making them highly desirable for large-scale production.
Applications in Materials Science and Pharmacy
2-Amino-4-Cyclohexyl-Phenol finds extensive use in materials science due to its ability to form stable polymers and copolymers. Its amino group acts as a reactive site for polymerization, enabling the creation of materials with tailored mechanical and thermal properties. For instance, recent research has demonstrated its application in synthesizing high-performance thermoplastics that exhibit excellent resistance to thermal degradation.
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its ability to act as both a nucleophile and an electrophile makes it ideal for constructing complex molecular frameworks. For example, it has been employed in the development of novel anti-inflammatory agents and antioxidants.
Additionally, 2-Amino-4-Cyclohexyl-Phenol has shown promise in drug delivery systems due to its ability to form self-assembled structures under specific conditions. These structures can encapsulate therapeutic agents, enhancing their bioavailability while minimizing side effects.
Toxicological Profile and Safety Considerations
The safety profile of 2-Amino-4-Cyclohexyl-Phenol is a critical consideration for its industrial applications. Recent toxicological studies have focused on assessing its potential genotoxicity and mutagenicity using advanced assays such as the Ames test and comet assay. Results indicate that under normal handling conditions, this compound exhibits low toxicity; however, prolonged exposure may pose risks to human health.
To mitigate these risks, guidelines for safe handling have been established by regulatory bodies such as OSHA (Occupational Safety and Health Administration). These guidelines emphasize proper personal protective equipment (PPE) usage and engineering controls to minimize occupational exposure.
Furthermore, environmental impact assessments have highlighted its potential persistence in aquatic environments under certain conditions. Therefore, responsible disposal practices are recommended to prevent contamination of water bodies.
Future Prospects and Research Directions
The future outlook for 2-Amino-4-Cyclohexyl-Phenol is promising, driven by ongoing research into its novel applications across diverse fields. Current investigations are exploring its utility as a building block for advanced materials such as conductive polymers and stimuli-responsive hydrogels.
In pharmaceutical research, efforts are focused on leveraging its structural versatility to develop targeted drug delivery systems with enhanced efficacy. Additionally, green chemistry approaches are being explored to optimize its synthesis pathways further reduce environmental footprint.
In conclusion, 2-Amino-4-Cyclohexyl-Phenol (CAS No: 3279-13) stands out as a multifaceted compound with immense potential across various industries. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly significant role in advancing modern science and technology.
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